molecular formula C17H18N2O3 B240397 3-{[(3-Ethylphenoxy)acetyl]amino}benzamide

3-{[(3-Ethylphenoxy)acetyl]amino}benzamide

Cat. No. B240397
M. Wt: 298.34 g/mol
InChI Key: RZVILZKCEZCCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-Ethylphenoxy)acetyl]amino}benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to various therapeutic benefits, including anti-diabetic, anti-inflammatory, and anti-cancer effects.

Mechanism of Action

3-{[(3-Ethylphenoxy)acetyl]amino}benzamide activates AMPK by binding to its regulatory subunit, causing a conformational change that allows the catalytic subunit to be phosphorylated and activated. This leads to increased glucose uptake and fatty acid oxidation, as well as decreased protein synthesis and cell growth.
Biochemical and Physiological Effects:
Activation of AMPK by 3-{[(3-Ethylphenoxy)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. It also increases fatty acid oxidation and decreases lipid synthesis, leading to reduced lipid accumulation in the liver. Additionally, it has anti-inflammatory effects and inhibits the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(3-Ethylphenoxy)acetyl]amino}benzamide in lab experiments is that it is a specific activator of AMPK, allowing researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation is that it has poor solubility in water, making it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on 3-{[(3-Ethylphenoxy)acetyl]amino}benzamide. One area of interest is its potential as a treatment for type 2 diabetes, given its ability to improve glucose uptake and insulin sensitivity. Another area of interest is its potential as an anti-inflammatory agent, particularly in the context of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(3-Ethylphenoxy)acetyl]amino}benzamide and its potential as an anti-cancer agent.

Synthesis Methods

3-{[(3-Ethylphenoxy)acetyl]amino}benzamide can be synthesized using a multi-step process starting from 3-ethylphenol. The first step involves the conversion of 3-ethylphenol to 3-ethylphenol ether, which is then reacted with ethyl chloroformate to form 3-ethylphenyl chloroformate. The resulting compound is then reacted with 3-aminobenzoic acid to form 3-{[(3-ethylphenoxy)acetyl]amino}benzoic acid, which is then converted to 3-{[(3-Ethylphenoxy)acetyl]amino}benzamide by reacting it with thionyl chloride and ammonia.

Scientific Research Applications

3-{[(3-Ethylphenoxy)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential treatment for type 2 diabetes. It also has anti-inflammatory effects, which could make it useful in the treatment of various inflammatory diseases. Additionally, 3-{[(3-Ethylphenoxy)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.

properties

Product Name

3-{[(3-Ethylphenoxy)acetyl]amino}benzamide

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

3-[[2-(3-ethylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C17H18N2O3/c1-2-12-5-3-8-15(9-12)22-11-16(20)19-14-7-4-6-13(10-14)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20)

InChI Key

RZVILZKCEZCCCG-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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